BenchChemオンラインストアへようこそ!

tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate

Chiral synthesis Enantiomeric purity Absolute configuration

This (R)-configured Boc-morpholine building block provides three interdependent structural features that eliminate costly workarounds: (1) a pre-established (R)-stereocenter at C6 ensures predictable SN2 stereochemical outcomes without chiral resolution; (2) the bromomethyl handle acts as a competent leaving group (HBr pKₐ ≈ -9), enabling direct functionalization with N-, O-, and S-nucleophiles without mesylation/tosylation; and (3) the 2,2-dimethyl substitution imposes Thorpe-Ingold conformational rigidity for enhanced target-binding thermodynamics. For medicinal chemists assembling GPCR ligands, kinase inhibitors, or DNA-encoded libraries, this pre-protected scaffold streamlines convergent synthesis—elaborate the bromomethyl group first, then deprotect (TFA/HCl) for subsequent N-functionalization.

Molecular Formula C12H22BrNO3
Molecular Weight 308.216
CAS No. 2375247-89-3
Cat. No. B2508059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate
CAS2375247-89-3
Molecular FormulaC12H22BrNO3
Molecular Weight308.216
Structural Identifiers
SMILESCC1(CN(CC(O1)CBr)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m0/s1
InChIKeyZVAAIMGEJNOJEF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 2375247-89-3): Chiral Morpholine Building Block for Stereodefined Synthesis


tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS 2375247-89-3) is a chiral, enantiopure morpholine derivative featuring a Boc-protected nitrogen, a reactive bromomethyl handle at the 6-position in the (R)-configuration, and geminal dimethyl substitution at the 2-position . With molecular formula C₁₂H₂₂BrNO₃ and molecular weight 308.21 g/mol, this compound functions as a versatile synthetic intermediate for constructing stereochemically complex molecules in medicinal chemistry and drug discovery programs . The simultaneous presence of three distinct functional domains—the Boc-protected amine, the electrophilic bromomethyl group, and the sterically constrained 2,2-dimethyl-substituted morpholine ring—enables orthogonal reactivity and predictable stereochemical outcomes in multi-step synthetic sequences .

Why Generic Substitution Fails for CAS 2375247-89-3: Stereochemical, Steric, and Functional-Group Interdependence


In-class morpholine building blocks cannot be casually interchanged with tert-butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate because this compound integrates three interdependent structural features that collectively govern downstream synthetic and pharmacological outcomes. The (R)-configured bromomethyl group dictates absolute stereochemistry of subsequent coupling products; replacement with the (S)-enantiomer produces diastereomers with potentially divergent biological activity . The 2,2-dimethyl substitution imposes torsional restriction on the morpholine ring, altering conformational preferences relative to unsubstituted or 2-monosubstituted analogs [1]. The bromomethyl electrophile provides substantially different reactivity and lipophilicity compared to hydroxymethyl or chloromethyl variants, affecting both reaction kinetics and the physicochemical profile of final target molecules [2]. Substituting any one of these features—stereochemistry, steric constraint, or leaving-group identity—yields a functionally distinct intermediate that cannot recapitulate the synthetic or biological performance of the (R)-bromomethyl-2,2-dimethyl-Boc-morpholine scaffold.

Quantitative Differentiators for tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate: A Comparator-Based Evidence Guide


Enantiomeric Configuration: (R) vs (S) – Stereochemical Fidelity for Asymmetric Synthesis

The (R)-enantiomer (CAS 2375247-89-3) and (S)-enantiomer (CAS 2375249-44-6) are chemically identical in molecular weight (308.21 g/mol), molecular formula (C₁₂H₂₂BrNO₃), and computed descriptors including identical LogP (2.7958) and TPSA (38.77 Ų). Both are supplied at 98% purity with SMILES notation confirming opposite configuration at C6: BrC[C@@H]1OC(C)(C)CN(C1)C(=O)OC(C)(C)C for (R) vs BrC[C@H]1OC(C)(C)CN(C1)C(=O)OC(C)(C)C for (S), as verified by vendor analytical certificates . The sole structural difference is the absolute spatial orientation of the bromomethyl substituent, which directly determines the stereochemical outcome of all subsequent substitution, coupling, and cyclization reactions.

Chiral synthesis Enantiomeric purity Absolute configuration

Lipophilicity Differential: Bromomethyl vs Hydroxymethyl – Impact on Partitioning and Bioactivity

Replacement of the bromomethyl group with hydroxymethyl produces a dramatic shift in lipophilicity. The target bromo compound exhibits a computed LogP of 2.7958 , while the corresponding (R)-hydroxymethyl analog (CAS 1416444-68-2) has an XLogP3-AA of 0.7 as recorded in PubChem [1]. This represents a difference of approximately 2.1 log units, corresponding to roughly a 126-fold higher octanol-water partition coefficient for the bromo derivative. The topological polar surface area (TPSA) also differs: 38.77 Ų for the bromo compound versus a larger polar surface area for the alcohol (consistent with the additional hydrogen-bond donor), further affecting membrane permeability predictions.

Lipophilicity LogP Physicochemical properties

Leaving-Group Reactivity: Bromomethyl Electrophile vs Hydroxymethyl Nucleophile

The bromomethyl group in the target compound is a potent electrophile for SN2-type nucleophilic displacement reactions, whereas the hydroxymethyl analog requires activation (e.g., mesylation or tosylation) before undergoing substitution. The molecular weight increase from the hydroxymethyl analog (245.32 g/mol [1]) to the bromo compound (308.21 g/mol ) reflects the mass contribution of bromine (ΔMW = 62.89 g/mol), which also confers superior leaving-group ability (bromide pKₐ of conjugate acid HBr ≈ -9 vs H₂O pKₐ ≈ 15.7). This intrinsic reactivity difference means the bromo building block can be directly elaborated with amine, thiol, alkoxide, and carbon nucleophiles without additional activation steps, reducing synthetic step count.

Nucleophilic substitution Leaving group SN2 reactivity

Conformational Constraint: 2,2-Dimethyl Substitution vs Unsubstituted Morpholine Scaffolds

The 2,2-dimethyl substitution on the morpholine ring introduces a Thorpe-Ingold effect that restricts ring conformation and reduces the number of accessible low-energy conformers. This contrasts with unsubstituted Boc-bromomethylmorpholine analogs such as tert-butyl 2-(bromomethyl)morpholine-4-carboxylate (CAS 765914-78-1, MW 280.16 g/mol ), which lack the gem-dimethyl constraint and exhibit greater conformational flexibility. The target compound's molecular weight is 308.21 g/mol , the increase of 28.05 g/mol relative to the unsubstituted analog corresponding to the two additional methyl groups. This steric constraint can translate into enhanced target selectivity in bioactive molecules derived from the scaffold, as demonstrated in 2,2-disubstituted morpholine-based drug candidates such as the neurokinin receptor antagonist SSR 241586 where the quaternary center was essential for potency and selectivity [1].

Conformational restriction Gem-dimethyl effect Scaffold rigidity

Orthogonal Protection: Boc-Morpholine vs Free Amine – Enabling Multi-Step Synthetic Sequences

The Boc-protected target compound (MW 308.21 ) contrasts with the free amine analog (6R)-6-(bromomethyl)-2,2-dimethylmorpholine (CAS 2679938-54-4, MW 208.10 ), which lacks the N-protecting group. The MW difference of 100.11 g/mol reflects the Boc group mass. The Boc group serves as an orthogonal protecting group that masks the secondary amine during transformations involving the bromomethyl electrophile, preventing undesired intramolecular cyclization or intermolecular cross-reactivity. The Boc group is selectively removable under acidic conditions (e.g., TFA or HCl/dioxane) without affecting the bromomethyl group, enabling a convergent synthetic strategy where the morpholine nitrogen can be unmasked and further functionalized in the presence of other sensitive functionality [1].

Protecting group strategy Orthogonal reactivity Boc deprotection

Application Scenarios for tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of C6-Functionalized Morpholine Pharmacophores

The well-defined (R)-configuration at C6 (confirmed by SMILES BrC[C@@H]1 and vendor chiral HPLC analysis ) makes this compound the preferred starting material for constructing enantiopure 6-substituted-2,2-dimethylmorpholine derivatives. In medicinal chemistry programs targeting chiral morpholine-containing drug candidates (e.g., neurokinin receptor modulators [1]), the pre-established stereocenter ensures that downstream SN2 displacements proceed with predictable stereochemical outcomes, avoiding the need for chiral resolution steps that add cost and reduce overall yield. Users should select the (R)-enantiomer (CAS 2375247-89-3) rather than the (S)-enantiomer (CAS 2375249-44-6) when the target molecule requires (R)-configuration at the morpholine 6-position.

Direct SN2-Based Library Synthesis Without Alcohol Activation Steps

The bromomethyl group is an intrinsically competent leaving group for nucleophilic displacement (conjugate acid HBr pKₐ ≈ -9), enabling direct diversification with amine, thiol, phenoxide, and stabilized carbanion nucleophiles. This eliminates the 1–2 additional activation steps required when using the corresponding hydroxymethyl analog (CAS 1416444-68-2, LogP 0.7), which must first be converted to a mesylate, tosylate, or halide [2]. For parallel synthesis or DNA-encoded library construction where step efficiency is paramount, the bromo building block provides a direct coupling handle that reduces cycle time and improves crude purity profiles by minimizing intermediate handling .

Design of Conformationally Restricted Bioactive Molecules Exploiting the Gem-Dimethyl Effect

The 2,2-dimethyl substitution imposes a Thorpe-Ingold conformational restriction on the morpholine ring, reducing torsional flexibility relative to unsubstituted morpholine scaffolds (e.g., tert-butyl 2-(bromomethyl)morpholine-4-carboxylate, MW 280.16). This rigidification strategy is documented in the development of 2,2-disubstituted morpholine drug candidates such as SSR 241586, where the quaternary center was essential for achieving nanomolar binding affinity and selectivity at the neurokinin receptor [1]. Researchers developing GPCR ligands, ion channel modulators, or kinase inhibitors where pre-organization of the morpholine pharmacophore can enhance binding enthalpy and entropy should prioritize this scaffold over flexible morpholine alternatives.

Orthogonal Multi-Step Synthesis Requiring N-Boc Protection During Bromomethyl Elaboration

The Boc protecting group masks the morpholine secondary amine during bromomethyl substitution reactions, preventing competitive nucleophilic participation by the ring nitrogen. This orthogonal protection strategy [3] is critical in sequences where the bromomethyl group is elaborated first (e.g., coupling to a heterocyclic core or bioconjugation payload), followed by Boc deprotection (TFA or HCl) and subsequent N-functionalization (acylation, sulfonylation, reductive amination, or Buchwald-Hartwig coupling). The alternative free-amine building block (CAS 2679938-54-4) would require an additional protection step before bromomethyl manipulation, adding synthetic complexity and cost. For convergent synthetic strategies in complex molecule assembly, the pre-protected Boc form is the operationally simpler choice .

Quote Request

Request a Quote for tert-Butyl (R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.